molecular formula C8H19ClN2O4 B13709848 2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride

2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride

Katalognummer: B13709848
Molekulargewicht: 242.70 g/mol
InChI-Schlüssel: IUFYWLRYZFDCJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride typically involves the reaction of tert-butylamine with nitropropane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, ensuring the compound is produced in a cost-effective manner .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various amino and nitro derivatives, which can be further utilized in different chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C8H19ClN2O4

Molekulargewicht

242.70 g/mol

IUPAC-Name

2-[(tert-butylamino)methyl]-2-nitropropane-1,3-diol;hydrochloride

InChI

InChI=1S/C8H18N2O4.ClH/c1-7(2,3)9-4-8(5-11,6-12)10(13)14;/h9,11-12H,4-6H2,1-3H3;1H

InChI-Schlüssel

IUFYWLRYZFDCJO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC(CO)(CO)[N+](=O)[O-].Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.